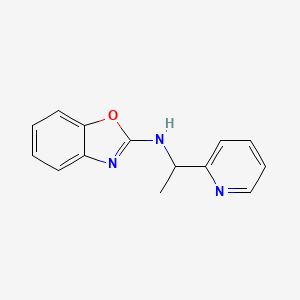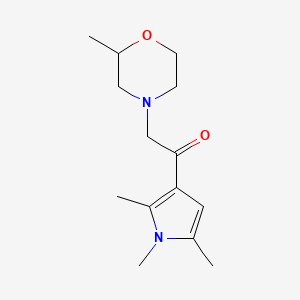
2-(2-Methylmorpholin-4-yl)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylmorpholin-4-yl)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(2-Methylmorpholin-4-yl)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone is not fully understood. However, it has been shown to interact with various biological targets, including enzymes, receptors, and DNA. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation by targeting key signaling pathways. In addition, it has been shown to inhibit the aggregation of amyloid beta peptide, which is implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
2-(2-Methylmorpholin-4-yl)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone has been shown to exhibit various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis by modulating the expression of various genes involved in cell proliferation and survival. In addition, it has been shown to inhibit angiogenesis, which is the process of new blood vessel formation, by targeting key signaling pathways. Furthermore, it has been shown to exhibit neuroprotective effects by inhibiting the aggregation of amyloid beta peptide and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2-Methylmorpholin-4-yl)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone is its versatility as a building block for the synthesis of various compounds. It is also relatively easy to synthesize and has been shown to exhibit potent biological activity in various assays. However, one of the main limitations is its relatively low solubility in water, which can limit its use in biological assays. In addition, its mechanism of action is not fully understood, which can limit its potential applications in drug discovery.
Direcciones Futuras
There are several future directions for the study of 2-(2-Methylmorpholin-4-yl)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone. First, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Second, studies are needed to optimize its pharmacokinetic properties, including solubility and bioavailability, to improve its potential applications in drug discovery. Third, studies are needed to explore its potential applications in other fields, including materials science and catalysis. Finally, studies are needed to investigate its potential applications in combination therapy for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-(2-Methylmorpholin-4-yl)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone involves the condensation of 2-methyl-4-morpholinol and 1,2,5-trimethyl-3-pyrroline-1-oxide in the presence of a suitable acid catalyst. The reaction proceeds under mild conditions and yields the desired product in good yield.
Aplicaciones Científicas De Investigación
2-(2-Methylmorpholin-4-yl)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. In addition, it has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Furthermore, it has been investigated for its potential applications in organic synthesis as a versatile building block for the synthesis of various compounds.
Propiedades
IUPAC Name |
2-(2-methylmorpholin-4-yl)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-10-7-13(12(3)15(10)4)14(17)9-16-5-6-18-11(2)8-16/h7,11H,5-6,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXZIPWHZSUKOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)CC(=O)C2=C(N(C(=C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Oxolane-2-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7492110.png)
![4-[[2-(5-methylfuran-2-yl)-2-morpholin-4-ylethyl]amino]-3-nitro-N-propan-2-ylbenzamide](/img/structure/B7492125.png)
![2-Cyclopent-2-en-1-yl-1-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B7492130.png)
![2-Methyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine](/img/structure/B7492132.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7492137.png)
![N-[1-(4-fluorophenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492139.png)
![[4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7492152.png)
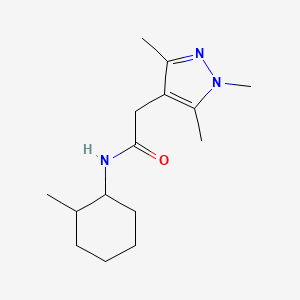
![[4-(1H-indol-3-yl)piperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7492162.png)
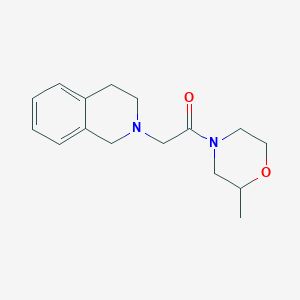
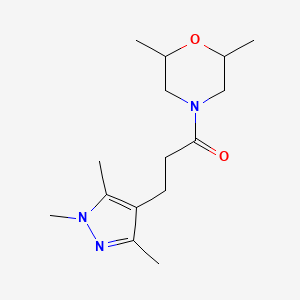
![1-[3-(1H-benzimidazol-2-yl)propyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]urea](/img/structure/B7492186.png)
![N-[1-(2-methylcyclopropanecarbonyl)piperidin-4-yl]benzamide](/img/structure/B7492194.png)
